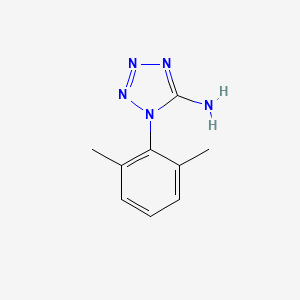

1-(2,6-Dimethylphenyl)tetrazol-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-dimethylphenyl)tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-4-3-5-7(2)8(6)14-9(10)11-12-13-14/h3-5H,1-2H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKRUMMXLOLWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical and Spectroscopic Characterization of 1 2,6 Dimethylphenyl Tetrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2,6-Dimethylphenyl)tetrazol-5-amine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to fully characterize its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-(2,6-Dimethylphenyl)tetrazol-5-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the 2,6-dimethylphenyl group and the amine protons.

The aromatic protons of the dimethylphenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The protons of the two methyl groups attached to the phenyl ring are expected to produce a sharp singlet in the upfield region, typically around 2.1-2.3 ppm. The protons of the amine group (-NH₂) are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally observed in the range of 5.0 to 7.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,6-Dimethylphenyl)tetrazol-5-amine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Methyl-H (2 x CH₃) | 2.1 - 2.3 | Singlet |

Note: The predicted chemical shifts are based on typical values for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of 1-(2,6-Dimethylphenyl)tetrazol-5-amine will show distinct signals for each unique carbon atom in the molecule.

The carbon atom of the tetrazole ring (C5) is expected to resonate at approximately 155-160 ppm. The aromatic carbons of the 2,6-dimethylphenyl group will appear in the range of 125-140 ppm. The carbon atoms of the two methyl groups will be observed in the upfield region, typically around 17-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,6-Dimethylphenyl)tetrazol-5-amine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole Ring Carbon (C5) | 155 - 160 |

| Aromatic Carbons (ipso-C) | 135 - 140 |

| Aromatic Carbons (ortho-C) | 128 - 132 |

| Aromatic Carbons (meta-C) | 125 - 128 |

| Aromatic Carbons (para-C) | 127 - 130 |

Note: The predicted chemical shifts are based on typical values for similar structural motifs.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum would show correlations between coupled protons. For 1-(2,6-Dimethylphenyl)tetrazol-5-amine, this would primarily be useful for confirming the coupling between the aromatic protons on the phenyl ring.

HSQC: An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would allow for the direct assignment of the proton signals to their corresponding carbon signals, for example, linking the methyl proton signal to the methyl carbon signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(2,6-Dimethylphenyl)tetrazol-5-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹. The C=N stretching of the tetrazole ring and C=C stretching of the aromatic ring are expected in the 1450-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 1-(2,6-Dimethylphenyl)tetrazol-5-amine

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2970 |

| C=N (Tetrazole) & C=C (Aromatic) | Stretch | 1450 - 1650 |

Note: The predicted wavenumbers are based on typical values for the respective functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental formula of the molecule.

For 1-(2,6-Dimethylphenyl)tetrazol-5-amine (C₉H₁₁N₅), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for tetrazole derivatives involve the loss of nitrogen gas (N₂).

Table 4: Predicted Mass Spectrometry Data for 1-(2,6-Dimethylphenyl)tetrazol-5-amine

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 189.1014 |

Note: The predicted m/z values are calculated based on the elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation (General Tetrazole Derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For tetrazole derivatives, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. ajol.info

In the solid state, 5-aminotetrazole (B145819) derivatives often exhibit planar tetrazole rings. The exocyclic C-N bond of the amino group typically shows some degree of double bond character, indicating delocalization of the lone pair of electrons from the nitrogen atom into the tetrazole ring. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds involving the amine protons and the nitrogen atoms of the tetrazole ring. nih.gov The dihedral angle between the tetrazole ring and the attached phenyl ring is an important conformational feature that can be precisely determined by X-ray crystallography.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Interactions with Biological Targets

Molecular docking studies have been instrumental in predicting how tetrazole derivatives, including structures related to 1-(2,6-dimethylphenyl)tetrazol-5-amine, interact with various biological targets. These studies help in identifying potential binding modes and orientations within the active sites of enzymes and receptors. For instance, docking studies on 5-substituted 1H-tetrazoles have been used to explore their binding modes as cyclooxygenase (COX) inhibitors. researchgate.net The insights gained from such computational analyses are valuable for the rational design of new, more potent inhibitors. researchgate.net

In silico investigations of tetrazole derivatives have revealed their potential to bind to various enzymes, including lanosterol (B1674476) 14-alpha-demethylase (CYP51), a key enzyme in fungi, and proteins associated with bacteria like Klebsiella pneumoniae. researchgate.netnih.gov Docking studies of tetrazole-based compounds against the COX-2 enzyme have identified key amino acid residues involved in binding, providing a basis for understanding their inhibitory activity. researchgate.netyu.edu.jo

Analysis of Ligand-Protein Interactions

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Computational analysis allows for the detailed examination of these interactions, such as hydrogen bonding networks and electrostatic contacts.

Hydrogen Bonding Networks: Hydrogen bonds are crucial for the specific recognition and binding of ligands to proteins. cambridgemedchemconsulting.com In many docked tetrazole derivatives, hydrogen bonds are observed between the tetrazole ring's nitrogen atoms or substituent groups and amino acid residues like tyrosine, serine, and arginine within the target's active site. researchgate.netyu.edu.jo For example, studies have shown that the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, interacting with donor groups on the protein. cambridgemedchemconsulting.com

Hydrophobic and Electrostatic Interactions: Besides hydrogen bonding, hydrophobic and electrostatic interactions play a significant role in the binding affinity. The phenyl ring of tetrazole derivatives can engage in hydrophobic interactions with nonpolar residues in the binding pocket. yu.edu.jo The distribution of electron density in the ligand molecule, which can be calculated using computational methods, governs the electrostatic interactions with the protein.

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations have been widely applied to study the properties of tetrazole derivatives. These calculations provide valuable information about molecular geometry, electronic structure, and vibrational frequencies. asianpubs.org For instance, DFT has been used to optimize the geometries of tetrazole compounds and to calculate their 1H- and 13C-NMR chemical shifts, which can then be compared with experimental data for validation. nih.gov Such studies help in the structural elucidation and characterization of these compounds. nih.gov Furthermore, DFT calculations can predict the distribution of atomic charges, which is crucial for understanding intermolecular interactions and reactivity. asianpubs.org

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

QSAR studies are a powerful tool in drug discovery for predicting the activity of new compounds and for optimizing the structure of existing ones. nih.gov For various classes of compounds, including those containing tetrazole moieties, QSAR models have been developed to predict their biological activities, such as antimicrobial or receptor antagonistic effects. nih.govresearchgate.net These models are built by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimental activity data. mdpi.com The goal is to develop a statistically significant relationship that can be used to predict the activity of compounds that have not yet been synthesized or tested. researchgate.net

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation and its tautomeric form.

Tautomerism: Tetrazoles can exist in different tautomeric forms. researchgate.net For 5-aminotetrazoles, amino-imino tautomerism is possible. uc.pt Computational studies, often employing DFT or other quantum chemical methods, can predict the relative stabilities of different tautomers in the gas phase and in solution. researchgate.net These studies have shown that the position of substituents on the tetrazole ring can significantly influence the tautomeric equilibrium. ualg.pt The predominant tautomer is important as it dictates the molecule's interaction with biological targets.

Mechanistic Insights from Computational Approaches

Computational methods can provide valuable insights into reaction mechanisms, which can be difficult to study experimentally.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry, involving the isomerization of N-substituted 1,2,3-triazoles and related heterocycles. While not directly involving 1-(2,6-dimethylphenyl)tetrazol-5-amine, computational studies on related systems have elucidated the mechanism of such rearrangements. beilstein-archives.orgnih.gov These studies often involve calculating the energies of reactants, transition states, and products to map out the reaction pathway.

Photochemical Reactions: Computational studies have also been used to understand the photochemical behavior of tetrazole derivatives. For example, the photochemistry of methyl-substituted 5-aminotetrazoles has been investigated using quantum chemical calculations to support experimental observations and to identify reaction intermediates and pathways. ualg.pt

Structure Activity Relationship Sar Studies of 1 2,6 Dimethylphenyl Tetrazol 5 Amine Analogues

Impact of the 2,6-Dimethylphenyl Moiety on Biological Activity and Isomerization Tendency

The 2,6-dimethylphenyl group plays a significant role in defining the conformational and biological properties of 1-(2,6-dimethylphenyl)tetrazol-5-amine analogues. The presence of two methyl groups in the ortho positions of the phenyl ring introduces considerable steric hindrance. This steric bulk forces the phenyl ring to adopt a non-planar orientation relative to the tetrazole ring. This restricted rotation is a deliberate design element in medicinal chemistry, as controlling the molecule's conformation can lock it into a shape that is favorable for binding to a biological target. researchgate.net

This conformational constraint can enhance biological activity by reducing the entropic penalty upon binding to a receptor, as the molecule already exists in a limited set of conformations, one of which is the active one. researchgate.net The N-(2,6-dimethylphenyl) moiety is a feature found in a variety of biologically active compounds, including anticonvulsants and local anesthetics, where the specific orientation of the aromatic ring is crucial for activity. nih.govnih.govnih.gov For instance, studies on 2-chloro-N-(2,6-dimethylphenyl)acetamide have elucidated the solid-state geometry conferred by this substitution pattern. nih.gov

Role of the Tetrazole Moiety as a Bioisostere in Receptor Binding and Recognition

The tetrazole ring is a key pharmacophore and is widely recognized in medicinal chemistry as a non-classical bioisostere of the carboxylic acid group. growingscience.comeurekaselect.comresearchgate.net This bioisosteric replacement is a common strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. rdd.edu.iq

Key characteristics of the tetrazole moiety as a bioisostere include:

Acidity: 5-substituted-1H-tetrazoles have pKa values (typically 4.5-4.9) that are very similar to carboxylic acids (pKa ~4.2-4.4). This means that at physiological pH, the tetrazole ring is deprotonated, forming a tetrazolate anion, much like a carboxylate anion. nih.gov This anionic character is often crucial for ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a receptor's active site.

Metabolic Stability: The tetrazole ring is significantly more resistant to metabolic degradation than a carboxylic acid group. Carboxylic acids are susceptible to phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance. The tetrazole moiety is metabolically robust, often resulting in a longer plasma half-life for the drug. growingscience.comnih.gov

Receptor Interactions: The tetrazolate anion has a delocalized negative charge distributed over four nitrogen atoms, creating a larger, more diffuse anionic field compared to the more localized charge on the two oxygen atoms of a carboxylate. phmethods.net This difference can alter the geometry and strength of interactions with the receptor. The tetrazole ring's hydrogen bond environment extends further from the core of the molecule than a carboxyl group, which may require flexibility in the protein binding site to accommodate it. researchgate.net Studies have shown that tetrazoles are potent binders of anions through their acidic N-H hydrogen bond donors. nih.gov

The unique electronic and structural properties of the tetrazole ring allow it to effectively mimic the function of a carboxylic acid in receptor binding while offering advantages in terms of metabolic stability and bioavailability. ajol.infonih.gov

Influence of Substituent Variations on Pharmacological Profiles

The pharmacological profile of 1-(2,6-dimethylphenyl)tetrazol-5-amine analogues can be finely tuned by introducing various substituents at different positions on the molecule. The nature, size, and electronic properties of these substituents can drastically alter potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies have shown that modifications on the N-aryl ring or at the 5-position of the tetrazole can lead to significant changes in biological activity. For example, in the development of angiotensin II receptor blockers (ARBs), where a biphenyl (B1667301) tetrazole is a common scaffold, the specific substituents on the imidazole (B134444) ring (a component of losartan) determine the binding affinity and potency. researchgate.net

In a series of 1,5-disubstituted tetrazoles designed as cyclooxygenase-2 (COX-2) inhibitors, systematic variations were made to the N-1 phenyl group and the C-5 substituent. nih.gov The study found that:

The type of sulfonyl group (methylsulfonyl vs. aminosulfonyl) at the C-5 position influenced both potency and selectivity.

The length of an alkyl alcohol linker at the para position of the N-1 phenyl group was critical, with an ethyl alcohol chain providing the best COX-2 inhibitory activity. nih.gov

These findings highlight that even subtle changes, such as altering linker length or modifying functional groups, can have a profound impact on the pharmacological profile. The acidity of the tetrazole ring itself is also strongly influenced by the electronic nature of the substituent at the C-5 position. eurekaselect.comnih.gov Electron-withdrawing groups tend to increase the acidity, which can affect the ionization state and receptor binding.

| Compound | Substituent at N-1 Phenyl (para position) | Substituent at C-5 Phenyl | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4g | -OH | 4-(methylsulfonyl)phenyl | >200 | - |

| 4h | -CH2OH | 4-(methylsulfonyl)phenyl | 15 | >13.3 |

| 4i | -CH2CH2OH | 4-(methylsulfonyl)phenyl | 3 | >67 |

| 5c | -CH2CH2OH | 4-(aminosulfonyl)phenyl | 10 | >20 |

Comparative Analysis with Carboxylic Acid and Amide Analogs for Binding Affinity and Mode

Direct comparisons between tetrazoles and their carboxylic acid or amide bioisosteres provide some of the clearest evidence of their relative advantages and disadvantages in drug design.

Tetrazole vs. Carboxylic Acid: As a bioisostere for carboxylic acid, the tetrazole moiety often leads to comparable or enhanced binding affinity. In the development of the angiotensin II antagonist losartan, the tetrazole analogue (losartan) showed a tenfold increase in potency compared to its carboxylic acid counterpart (EXP-7711). phmethods.net This was attributed to the tetrazole projecting its acidic proton or negative charge approximately 1.5 Å further from the aryl ring, allowing for a different and more favorable interaction with the receptor.

However, the success of this bioisosteric replacement is context-dependent. While both groups are acidic and planar, the different distribution of negative charge and the larger size of the tetrazole ring can sometimes be detrimental. researchgate.net In one study comparing anion binding, a host molecule containing a tetrazole functional group bound anions over 50,000 times more strongly than its strictly analogous carboxylic acid-containing congener. nih.gov This dramatic difference was explained by the conformational preferences of the two groups; the tetrazole readily adopts the anti conformation required for strong bidentate hydrogen bonding, whereas for the carboxylic acid, this conformation is highly disfavored. nih.gov

| Compound | Functional Group | pKa | logP | AT1 Receptor Affinity |

|---|---|---|---|---|

| Losartan | Tetrazole | 6.2 | 4.3 | High |

| EXP-7711 | Carboxylic Acid | 6.2 | 3.3 | 10-fold lower than Losartan |

Tetrazole vs. Amide: The tetrazole ring can also serve as a bioisostere for an amide group, particularly a cis-amide bond, which is a conformationally restricted mimic. eurekaselect.com This is relevant in peptidomimetics, where replacing a labile peptide bond with a stable tetrazole ring can improve metabolic stability while maintaining the necessary geometry for receptor recognition. The 1,5-disubstituted tetrazole is particularly effective as a cis-amide bond surrogate.

Rational Design Principles for Novel Analogues Based on SAR Data

The accumulated SAR data for tetrazole-containing compounds provide a strong foundation for the rational design of new, improved analogues. The goal is to leverage the understanding of how specific structural features influence biological activity to create molecules with enhanced potency, selectivity, and drug-like properties.

Key design principles include:

Bioisosteric Replacement: The primary principle often involves the use of the tetrazole ring as a metabolically stable and more lipophilic bioisostere for a carboxylic acid. rdd.edu.iq This is a proven strategy for improving the pharmacokinetic profile of a lead compound. growingscience.com

Conformational Restriction: Incorporating sterically demanding groups, such as the 2,6-dimethylphenyl moiety, can be used to restrict conformational flexibility. This can pre-organize the molecule into an active conformation for receptor binding, thereby increasing potency.

Substituent Tuning: SAR data guides the selection of substituents on the aromatic rings. Small changes to electronic properties (electron-donating vs. electron-withdrawing groups) or steric properties (size and shape) can be used to optimize interactions with the target protein and improve properties like solubility or cell permeability. nih.gov For instance, designing a series of 1-aryl-tetrazole derivatives as microtubule destabilizers involved modifying the aryl groups to enhance antiproliferative activity. nih.gov

Molecular Hybridization: This strategy involves combining the key pharmacophoric features of two or more different drug classes into a single molecule. For example, a tetrazole moiety might be hybridized with another known active scaffold to create a novel compound with a potentially new or dual mechanism of action.

Computational Modeling: Structure-based drug design, aided by molecular docking, is a powerful tool. Docking studies can predict the binding mode of designed analogues within the active site of a target protein, helping to rationalize observed SAR and guide the design of new compounds with improved binding interactions. nih.govnih.gov

By systematically applying these principles, medicinal chemists can navigate the complex chemical space of 1-(2,6-dimethylphenyl)tetrazol-5-amine analogues to identify candidates with superior therapeutic potential.

Mechanistic and Preclinical Investigations of 1 2,6 Dimethylphenyl Tetrazol 5 Amine Derivatives in Vitro and Ex Vivo

Target Identification and Engagement Studies

Derivatives of 1-(2,6-dimethylphenyl)tetrazol-5-amine have been the subject of diverse mechanistic and preclinical investigations to elucidate their potential therapeutic applications. These studies have identified several key molecular targets and cellular processes that are modulated by this class of compounds.

A series of 1,5-disubstituted tetrazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov Among these, certain derivatives demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacterial strains, with minimal inhibitory concentrations (MICs) in the micromolar range. nih.gov Further investigation into the mechanism of action revealed that these compounds target bacterial DNA topoisomerase IV and DNA gyrase. nih.govnih.gov These essential enzymes are responsible for managing DNA topology during replication, transcription, and recombination, making them validated targets for antimicrobial agents. nih.gov The inhibitory activity of these tetrazole derivatives against gyrase and topoisomerase IV isolated from S. aureus was confirmed, and molecular docking studies provided insights into the binding interactions with these enzymes. nih.gov

Table 1: Antimicrobial Activity and Enzyme Inhibition of Selected 1,5-Disubstituted Tetrazole Derivatives

| Derivative | Target Organism | MIC (µM) | Target Enzyme |

|---|---|---|---|

| 10 | Gram-positive & Gram-negative strains | 1-208 | DNA Gyrase, Topoisomerase IV |

| 11 | Gram-positive & Gram-negative strains | 1-208 | DNA Gyrase, Topoisomerase IV |

Data sourced from a study on novel 1H-tetrazol-5-amine based antimicrobial agents. nih.gov

The microtubule network is a critical component of the eukaryotic cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics is a proven strategy in cancer chemotherapy. nih.gov Certain derivatives of the broader tetrazole class, though not specifically 1-(2,6-dimethylphenyl)tetrazol-5-amine, have been identified as potent inhibitors of microtubule polymerization. nih.govresearchgate.net These agents have been shown to interfere with the formation of microtubules, leading to a disruption of the microtubule network within cells. nih.gov This disruption ultimately results in cell-cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govresearchgate.net Immunofluorescence staining has visually confirmed the disorder and fragmentation of the microtubile network and the disruption of mitotic spindle formation in the presence of these compounds. nih.gov

Adenosine (B11128) receptors, particularly the A2A subtype, are involved in a wide array of physiological processes and are considered important therapeutic targets. nih.gov Negative allosteric modulators (NAMs) of the A2A receptor offer a promising therapeutic approach, as they can fine-tune receptor activity without directly competing with the endogenous ligand, adenosine. unimore.itbiorxiv.org Research into compounds structurally related to the tetrazole scaffold has led to the discovery of potent and efficacious A2A receptor NAMs. unimore.itbiorxiv.org These modulators have been shown to be effective even in high-adenosine environments, a condition often found in the tumor microenvironment. unimore.it The allosteric mechanism of these compounds has been confirmed through assays that measure their effect on the binding kinetics of orthosteric ligands. biorxiv.org

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov Small molecules that can disrupt the Keap1-Nrf2 protein-protein interaction can lead to the stabilization and nuclear accumulation of Nrf2, thereby activating the expression of antioxidant and cytoprotective genes. nih.govnih.gov The Kelch domain of Keap1 is the primary site of interaction with Nrf2. nih.govresearchgate.net X-ray co-crystal structures have revealed that certain small molecules can bind to the Kelch domain of Keap1. researchgate.net These interactions can be both electrostatic and hydrophobic in nature, involving key amino acid residues such as arginines and serines for hydrogen bonding, and tyrosine and phenylalanine for π-π stacking interactions. researchgate.net This binding prevents Keap1 from targeting Nrf2 for degradation, thus promoting the antioxidant response. researchgate.net

Table 2: Key Amino Acid Residues in Keap1 Kelch Domain Involved in Ligand Binding

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Ser 508, Ser 555, Ser 602, Arg 415, Arg 483 |

| π-π Stacking | Tyr 525, Phe 477 |

Data derived from X-ray co-crystal structure analysis of Keap1 Kelch domain with a small molecule inhibitor. researchgate.net

The TWIK-related potassium channel 1 (TREK-1) is a two-pore domain potassium channel that plays a significant role in neuronal excitability and has been implicated in neuroprotection. nih.govfrontiersin.org Activation of TREK-1 channels can help to maintain the resting membrane potential and counteract excessive neuronal depolarization, which can be protective in conditions like epilepsy and ischemia. nih.govfrontiersin.org TREK-1 is a polymodal channel, meaning it can be activated by a variety of stimuli, including mechanical stretch, intracellular acidosis, and certain chemical compounds. nih.govfrontiersin.org The activation of TREK-1 by small molecules represents a potential therapeutic strategy for neurological disorders. frontiersin.org While direct studies on 1-(2,6-dimethylphenyl)tetrazol-5-amine derivatives are not extensively reported in this context, the modulation of ion channels remains an active area of research for structurally diverse compounds.

In Vitro Pharmacological Profiling

The in vitro pharmacological profiling of new chemical entities is a crucial step in the drug discovery process to assess their potency, selectivity, and potential off-target effects. nih.goveuropeanpharmaceuticalreview.com For derivatives of 1-(2,6-dimethylphenyl)tetrazol-5-amine, in vitro assays are employed to characterize their interactions with their intended targets and a panel of other receptors, enzymes, and ion channels.

For antimicrobial derivatives, this profiling includes determining the minimal inhibitory concentrations (MICs) against a range of bacterial strains and measuring the IC50 values for the inhibition of target enzymes like DNA gyrase and topoisomerase IV. nih.gov For compounds targeting microtubule polymerization, in vitro tubulin polymerization assays are conducted to quantify their inhibitory activity. nih.gov In the case of adenosine receptor modulators, radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels are used to determine their affinity and efficacy. frontiersin.org For Keap1-Nrf2 interaction inhibitors, fluorescence polarization assays and isothermal titration calorimetry (ITC) can be used to measure binding affinity to the Keap1 Kelch domain. nih.gov

The selectivity of these compounds is assessed by screening them against a broad panel of targets. nih.gov This helps to identify any potential off-target activities that could lead to adverse effects. europeanpharmaceuticalreview.com For example, a highly selective 5-HT4 receptor partial agonist, CJ-033,466, which shares some structural motifs with the compounds of interest, demonstrated nanomolar agonistic activity for its target receptor with over 1000-fold greater selectivity against other serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Such comprehensive in vitro profiling is essential for guiding the optimization of lead compounds and selecting candidates for further preclinical development.

Enzyme Inhibition Kinetics

While specific enzyme inhibition kinetic studies for 1-(2,6-dimethylphenyl)tetrazol-5-amine are not extensively documented in publicly available literature, the broader class of tetrazole derivatives has been investigated for the inhibition of various enzymes. For instance, certain 1,5-disubstituted α-amino tetrazole derivatives have been identified as non-covalent inhibitors of caspase-1, an enzyme involved in inflammatory processes. In these studies, the inhibition activities were determined by monitoring the increase in fluorescence from a labeled peptide substrate over time, with results often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Another area where tetrazole derivatives have shown significant activity is in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. Novel tetrazole and cyanamide (B42294) derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov Their inhibitory activity is typically evaluated using in vitro assays that measure the enzyme's ability to convert a substrate into its product, with more potent inhibitors exhibiting lower IC50 values. nih.gov The selectivity for COX-2 over COX-1 is a critical parameter, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Although direct kinetic data for 1-(2,6-dimethylphenyl)tetrazol-5-amine is not available, the existing research on related tetrazole compounds suggests that this class of molecules has the potential to be developed as targeted enzyme inhibitors. Further studies are warranted to explore the specific enzyme inhibitory profile of 1-(2,6-dimethylphenyl)tetrazol-5-amine and its derivatives.

Cell-Based Assays for Mechanistic Elucidation (e.g., Cell Cycle Analysis)

For instance, a study on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsphinxsai.comglobalresearchonline.nettriazine sulfonamides, which feature a tetrazole ring fused to other heterocyclic systems, showed that these compounds could induce cell cycle arrest. nih.gov In these experiments, cancer cells were treated with the compounds, and their DNA content was analyzed by flow cytometry after staining with a fluorescent dye like propidium (B1200493) iodide. nih.gov The results indicated an accumulation of cells in specific phases of the cell cycle, such as the G0/G1 or sub-G1 phase, which is often indicative of apoptosis. nih.gov

Another study on a novel oleanolic acid derivative containing a triazole ring, which is structurally related to tetrazoles, demonstrated the induction of G2/M phase arrest in breast cancer cells. windows.net This was determined by treating the cells with the compound and analyzing the cell cycle distribution. windows.net Such an arrest prevents the cells from entering mitosis, ultimately leading to cell death. windows.net

While these findings are not directly on 1-(2,6-dimethylphenyl)tetrazol-5-amine, they underscore the potential for tetrazole-containing molecules to modulate cell cycle progression. Future investigations employing techniques such as flow cytometry, Western blotting for cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases), and apoptosis assays (e.g., Annexin V staining) will be necessary to elucidate the specific cellular mechanisms of 1-(2,6-dimethylphenyl)tetrazol-5-amine derivatives.

Evaluation of Biological Activities

The biological evaluation of 1-(2,6-dimethylphenyl)tetrazol-5-amine derivatives is essential to determine their therapeutic potential. While specific data for this compound are scarce, the broader family of tetrazole derivatives has been extensively studied for various biological activities.

Antimicrobial Activity against Bacterial Strains

Derivatives of 1-substituted-1H-tetrazol-5-amine have been synthesized and evaluated for their antimicrobial properties. In one study, a series of novel 1H-tetrazol-5-amine derivatives were prepared and tested against various bacterial strains. nih.gov The antimicrobial activity was determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

For example, certain imide-tetrazole hybrids demonstrated a broad spectrum of activity against both standard and clinical bacterial strains, with some compounds exhibiting MIC values in the low microgram per milliliter range. nih.gov Another study on 5-amino tetrazole Schiff bases showed good antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. ajol.info

The following table summarizes the antimicrobial activity of some representative tetrazole derivatives against various bacterial strains. It is important to note that these are not derivatives of 1-(2,6-dimethylphenyl)tetrazol-5-amine but belong to the broader class of 1-substituted tetrazole derivatives.

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Imide-tetrazole Hybrid 1 | Staphylococcus aureus | 0.1 - 32 | nih.gov |

| Imide-tetrazole Hybrid 2 | Escherichia coli | 32 - 256 | nih.gov |

| 5-Amino Tetrazole Schiff Base C1 | Staphylococcus aureus | Good Activity | ajol.info |

| 5-Amino Tetrazole Schiff Base C2 | Pseudomonas aeruginosa | Good Activity | ajol.info |

| 1H-tetrazol-5-amine derivative (Mannich base 5mj) | Streptococcus mutans | High Efficacy | sjpas.com |

| 1H-tetrazol-5-amine derivative (Mannich base 5mj) | Staphylococcus epidermidis | High Efficacy | sjpas.com |

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The cytotoxic and antiproliferative activities of tetrazole derivatives against various cancer cell lines have been a subject of significant research. These studies aim to identify compounds that can selectively kill cancer cells or inhibit their growth. The primary method for evaluating cytotoxicity is the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

For instance, a study on novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles, which contain a tetrazole ring, demonstrated potent anticancer activities against several human cancer cell lines, including colon (HCT-116), breast (MCF-7, MDA-MB-231), and lung (A549) cancer cells. semanticscholar.org Some of these compounds exhibited IC50 values in the low micromolar range. semanticscholar.org Another study on 5-aminotetrazole (B145819) Schiff bases reported cytotoxic activity with LC50 values (a measure similar to IC50) in the sub-microgram per milliliter range, as determined by the brine shrimp lethality assay. growingscience.com

The table below presents the cytotoxic activity of some tetrazole derivatives against various cancer cell lines. It is important to emphasize that these are not derivatives of 1-(2,6-dimethylphenyl)tetrazol-5-amine but represent the broader class of tetrazole-containing compounds.

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Tetrazolopyrimidine 4b | HCT-116 (Colon) | 14.1 ± 1.5 | semanticscholar.org |

| Tetrazolopyrimidine 4c | MCF-7 (Breast) | 22.0 ± 1.8 | semanticscholar.org |

| Tetrazolopyrimidine 4d | MDA-MB-231 (Breast) | 16.2 ± 2.3 | semanticscholar.org |

| Tetrazolopyrimidine 4a | A549 (Lung) | 20.9 ± 2.1 | semanticscholar.org |

| o-Vanillin Schiff base of 5-aminotetrazole | Brine Shrimp | 0.23 µg/mL (LC50) | growingscience.com |

| Benzaldehyde Schiff base of 5-aminotetrazole | Brine Shrimp | 0.33 µg/mL (LC50) | growingscience.com |

Anti-inflammatory Properties (General Tetrazole Derivatives)

Tetrazole derivatives are widely recognized for their potential anti-inflammatory properties. The tetrazole ring is often used as a bioisostere of the carboxylic acid group, a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This substitution can lead to improved pharmacological properties, such as enhanced metabolic stability and reduced gastrointestinal side effects. nih.gov

The anti-inflammatory activity of tetrazole derivatives is often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats. sphinxsai.comnih.gov In this model, the ability of a compound to reduce the swelling in the rat's paw after the injection of carrageenan, an inflammatory agent, is measured. sphinxsai.comnih.gov Several studies have reported that various substituted tetrazole derivatives exhibit significant anti-inflammatory activity in this assay, with some compounds showing efficacy comparable to or even better than standard drugs like phenylbutazone (B1037) and diclofenac. sphinxsai.comglobalresearchonline.netnih.gov

The mechanism of anti-inflammatory action for many tetrazole derivatives is believed to be through the inhibition of the COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation without affecting the protective functions of the constitutively expressed COX-1 enzyme in the stomach and kidneys. nih.gov

In addition to COX inhibition, some tetrazole derivatives may exert their anti-inflammatory effects through other mechanisms, such as the modulation of pro-inflammatory cytokines. Further research is ongoing to fully elucidate the diverse anti-inflammatory pathways of this versatile class of compounds.

Other Investigated Biological Activities (e.g., Antifungal, Antiviral, Antitubercular)

Derivatives of 1-(2,6-Dimethylphenyl)tetrazol-5-amine have been the subject of limited investigations into their biological activities beyond their primary therapeutic targets. Research has explored their potential as antifungal, antiviral, and antitubercular agents, although the available data are currently confined to antifungal screening for a specific derivative.

Antifungal Activity

A study focusing on novel N-aryl-2-(5-aryltetrazol-2-yl)acetamides explored their antimicrobial properties, including their efficacy against fungal pathogens. growingscience.com Within this series, the derivative N-(2,6-Dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide was specifically evaluated for its antifungal activity against Candida albicans ATCC 885-653. growingscience.com

The investigation determined the minimal fungistatic concentration (MFsC) and minimal fungicidal concentration (MFcC) to quantify the compound's antifungal effect. The results indicated that N-(2,6-Dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide exhibited moderate antifungal activity. growingscience.com The MFsC was recorded at 83.3 µg/ml, and the MFcC was 125 µg/ml. growingscience.com

**Table 1: Antifungal Activity of N-(2,6-Dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide against *Candida albicans*** growingscience.com

| Compound Name | Fungal Strain | Minimal Fungistatic Concentration (MFsC) (µg/ml) | Minimal Fungicidal Concentration (MFcC) (µg/ml) |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | Candida albicans ATCC 885-653 | 83.3 | 125 |

Antiviral Activity

Based on a comprehensive review of the available scientific literature, no studies have been published investigating the in vitro or ex vivo antiviral activity of 1-(2,6-Dimethylphenyl)tetrazol-5-amine or its derivatives.

Antitubercular Activity

A thorough search of existing research reveals a lack of studies focused on the in vitro or ex vivo antitubercular properties of 1-(2,6-Dimethylphenyl)tetrazol-5-amine and its derivatives against Mycobacterium tuberculosis or other mycobacterial strains.

Future Research Directions and Potential Applications in Academic Discovery

Exploration of Novel Synthetic Pathways for Enhanced Molecular Diversity

Future synthetic research should prioritize the development of efficient and versatile pathways to generate a broad library of derivatives based on the 1-(2,6-Dimethylphenyl)tetrazol-5-amine core. The goal is to create structural diversity for comprehensive structure-activity relationship (SAR) studies.

One promising avenue is the expanded use of multicomponent reactions (MCRs). researchgate.net MCRs, such as the Ugi and Passerini reactions, allow for the one-pot synthesis of complex molecules from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. beilstein-journals.orgresearchgate.net Adapting these reactions to use 1-(2,6-Dimethylphenyl)tetrazol-5-amine or its precursors could rapidly generate a wide array of analogues with varied substituents. The exocyclic amino group of the 5-aminotetrazole (B145819) core is a key reactive handle for such modifications. mdpi.com

Another area for exploration is the application of microwave-assisted organic synthesis (MAOS). This technique can accelerate reaction rates, improve yields, and enable reactions that are difficult under conventional heating. beilstein-archives.orgnih.gov Developing microwave-assisted protocols for the derivatization of 1-(2,6-Dimethylphenyl)tetrazol-5-amine would provide a high-throughput method for creating compound libraries.

| Synthetic Strategy | Potential Advantages | Key Areas for Application |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of molecular complexity and diversity. researchgate.net | Functionalization of the exocyclic amino group; introduction of diverse side chains. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, access to novel chemical space. beilstein-archives.orgnih.gov | High-throughput synthesis of analogue libraries for screening. |

| Late-Stage Functionalization | Modification of complex molecules without de novo synthesis. | Introduction of functional groups (e.g., halogens, nitro groups) to the dimethylphenyl ring. |

Application of Advanced Computational Approaches for Rational Compound Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery process. For 1-(2,6-Dimethylphenyl)tetrazol-5-amine, these approaches can guide the synthesis of new derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of derivatives with their biological activity. These models can then predict the activity of virtual compounds, helping to prioritize synthetic efforts. Similarly, pharmacophore modeling can identify the key three-dimensional arrangement of chemical features necessary for biological activity, providing a blueprint for the design of new, potent molecules. nih.gov

In silico screening of virtual libraries of 1-(2,6-Dimethylphenyl)tetrazol-5-amine derivatives against known biological targets is another powerful strategy. Molecular docking simulations can predict the binding modes and affinities of these virtual compounds, identifying potential lead candidates for further experimental validation. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action and Target Specificity

While the tetrazole moiety is known to confer a range of biological activities, including anti-inflammatory and antibacterial properties, the specific molecular targets and mechanisms of action for 1-(2,6-Dimethylphenyl)tetrazol-5-amine are not well-defined. nih.govnih.govnih.gov Future research must focus on elucidating these fundamental aspects.

A critical step will be the identification of the direct protein targets of the compound. Techniques such as chemical proteomics, using affinity-based probes derived from the parent compound, can be used to isolate and identify binding partners from cell lysates. Subsequent validation of these targets through biochemical and cellular assays is essential.

Understanding how the tetrazole ring interacts with its biological targets is also crucial. The four nitrogen atoms of the tetrazole ring can participate in extensive hydrogen bonding networks, a key feature of its binding mode. nih.govacs.org Investigating these interactions through biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) will provide valuable insights into the thermodynamics and kinetics of binding, aiding in the design of more specific modulators.

Development of Structure-Based Drug Design Strategies for Potent and Selective Modulators

Once a high-value biological target has been identified and validated, structure-based drug design (SBDD) becomes a powerful strategy for developing potent and selective inhibitors. nih.gov This approach relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy.

With the target structure in hand, researchers can visualize the binding pocket and design derivatives of 1-(2,6-Dimethylphenyl)tetrazol-5-amine that exhibit optimal complementarity. This iterative process involves designing a compound, synthesizing it, determining its crystal structure in complex with the target, and then using that information to design the next generation of improved compounds. This rational design cycle can dramatically enhance potency and selectivity while minimizing off-target effects.

| Design Strategy | Core Principle | Expected Outcome |

| Pharmacophore Modeling | Identifies essential 3D features for activity. nih.gov | Guides the design of novel scaffolds with desired biological activity. |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target. nih.gov | Prioritizes compounds for synthesis and experimental testing. |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the target to design complementary ligands. nih.gov | Development of highly potent and selective modulators. |

By systematically applying these advanced synthetic, computational, and biological approaches, the full potential of 1-(2,6-Dimethylphenyl)tetrazol-5-amine as a scaffold for academic discovery and therapeutic innovation can be realized.

Q & A

Q. Basic

What are the primary research applications of 1-(2,6-Dimethylphenyl)tetrazol-5-amine in medicinal chemistry, based on structural analogs?

Q. Basic

- Drug design : Mimics carboxylic acids in enzyme inhibitors (e.g., angiotensin II antagonists) .

- Catalysis : Stabilizes transition metals in cross-coupling reactions .

- Biological probes : Used to study receptor-ligand interactions due to its electron-rich tetrazole ring .

How does the tautomeric behavior of the tetrazole ring influence the compound’s chemical reactivity and interaction with biological targets?

Advanced

The tetrazole ring exhibits annular tautomerism, affecting electronic distribution:

- Tautomer I : N1-H configuration enhances electrophilic substitution at C5 .

- Tautomer II : N2-H configuration increases nucleophilic reactivity .

This duality impacts binding affinity; for example, Tautomer I shows stronger π-π stacking with aromatic residues in enzymes . Computational modeling (DFT) predicts dominant tautomers under physiological pH .

How do electron-donating substituents on the phenyl ring affect the stability of the tetrazole moiety under acidic or basic conditions?

Q. Advanced

What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of tetrazole-containing analogs?

Q. Advanced

- Metabolic profiling : Use LC-MS/MS to identify metabolites that deactivate the compound in vivo .

- Protein binding assays : Compare free vs. serum-bound concentrations using equilibrium dialysis .

- Dose adjustment : Account for differences in bioavailability (e.g., logP = 2.1 limits membrane permeability) .

What computational modeling approaches are recommended to predict the binding affinity of 1-(2,6-Dimethylphenyl)tetrazol-5-amine derivatives?

Q. Advanced

- Molecular docking (AutoDock Vina) : Screen against target enzymes (e.g., COX-2) using crystal structures (PDB: 5KIR) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.